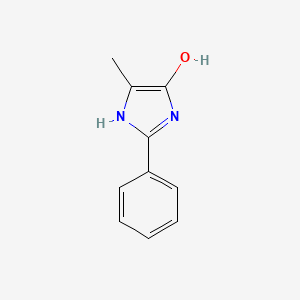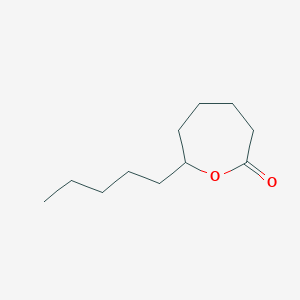
Phosphorodiamidothioic cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidothioic cyanide is a chemical compound that contains phosphorus, nitrogen, sulfur, and carbon atoms It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidothioic cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidothioic cyanide can be compared with other phosphorus-containing compounds such as:
Phosphorodiamidic acid: Similar in structure but lacks the cyanide group.
Thiophosphoryl chloride: Contains sulfur and phosphorus but has different reactivity.
Cyanamide: Contains a cyanide group but differs in its nitrogen-phosphorus connectivity.
The uniqueness of this compound lies in its combination of phosphorus, sulfur, and cyanide, which imparts distinct chemical properties and reactivity.
Eigenschaften
| 117584-31-3 | |
Molekularformel |
CH4N3PS |
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
diaminophosphinothioylformonitrile |
InChI |
InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6) |
InChI-Schlüssel |
NDLAZZTUDVXBMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(=S)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)




